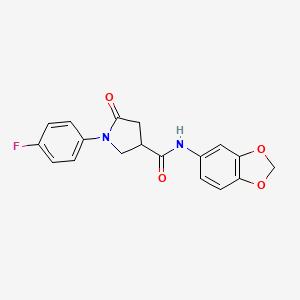
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential research applications. This compound belongs to the family of indole-derived cannabinoids and has been found to interact with the endocannabinoid system in the human body. In
作用机制
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a potent agonist of CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. These receptors are involved in the regulation of various physiological processes, such as pain perception, appetite, mood, and immune function. When this compound binds to these receptors, it activates signaling pathways that can lead to changes in gene expression, neurotransmitter release, and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, appetite stimulation, and anti-inflammatory activity. It has also been found to affect the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages, which could have implications for the treatment of autoimmune diseases.
实验室实验的优点和局限性
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, there are also limitations to its use, such as the potential for off-target effects and the need for careful dosing and monitoring due to its potency.
未来方向
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, including the investigation of its effects on various disease models, such as chronic pain, inflammation, and autoimmune disorders. Additionally, further studies could explore the potential therapeutic applications of this compound, such as its use as an analgesic or anti-inflammatory agent. Finally, research could focus on the development of new synthetic cannabinoids with improved selectivity and potency for specific receptor subtypes, which could lead to the development of more effective and targeted therapies.
合成方法
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with 1-(5-bromopentan-2-yl)-1H-indole-3-carboxylic acid, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carboxylic acid. Another method involves the reaction of 4-fluorobenzyl chloride with 1-(5-bromopentan-2-yl)-1H-indole-3-carboxylic acid to form the intermediate, which is then reacted with 3,4-methylenedioxyphenylacetic acid to produce this compound.
科学研究应用
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been used in various scientific studies to investigate the endocannabinoid system and its potential therapeutic applications. One study found that this compound has a high affinity for CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. Another study showed that this compound has anti-inflammatory effects, which could be beneficial for the treatment of conditions such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-12-1-4-14(5-2-12)21-9-11(7-17(21)22)18(23)20-13-3-6-15-16(8-13)25-10-24-15/h1-6,8,11H,7,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYXBPVVWWIHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
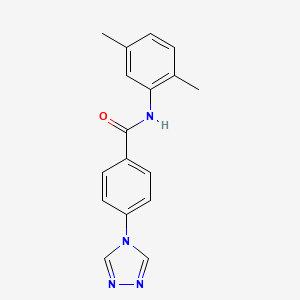
![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)
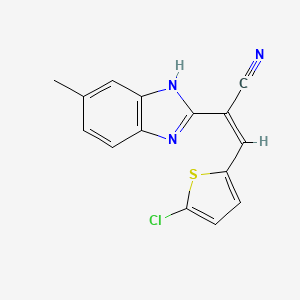
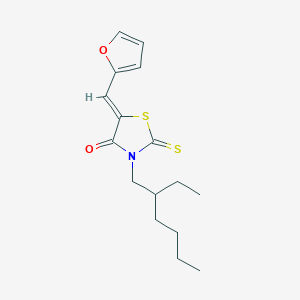
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
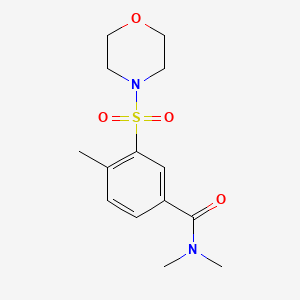
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
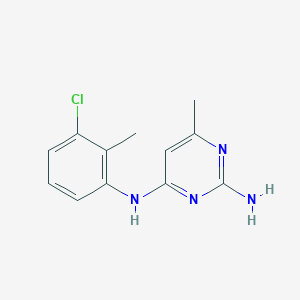
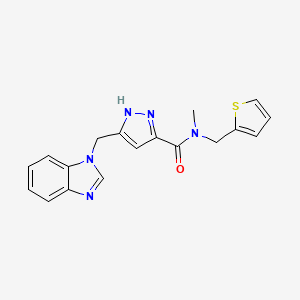
![3-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5418548.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5418564.png)